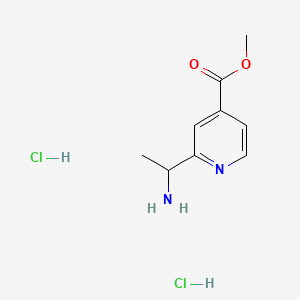
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is commonly used in various scientific experiments and research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(1-aminoethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The compound is usually produced in solid form and stored under inert atmosphere at room temperature .
化学反応の分析
Types of Reactions
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
科学的研究の応用
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
- Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Uniqueness
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound in various fields of scientific research and industrial applications .
生物活性
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride, also known as 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride, is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminomethyl group and a carboxylic acid functional group. This configuration enhances its reactivity and interaction with various biomolecules. The presence of the amino group allows for hydrogen bonding and ionic interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes, modulating metabolic pathways. For instance, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling processes. This binding can lead to alterations in gene expression and cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, including Gram-positive bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting COX enzymes. In vitro studies have demonstrated reduced COX-2 activity.
- Neuroprotective Properties : Emerging evidence indicates that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of growth in Gram-positive bacteria | |
| Anti-inflammatory | Reduced COX-2 activity in vitro | |
| Neuroprotection | Protection against oxidative stress in neuronal cultures |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of S. aureus. The minimum inhibitory concentration (MIC) was determined to be 0.12 μg/mL, indicating potent activity against this pathogen .
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that the compound significantly inhibited COX-2 enzyme activity, leading to decreased production of pro-inflammatory mediators. This suggests its potential utility in treating inflammatory conditions .
- Neuroprotective Effects : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress, supporting its role as a neuroprotective agent .
特性
分子式 |
C9H14Cl2N2O2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
methyl 2-(1-aminoethyl)pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-5-7(3-4-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H |
InChIキー |
RVRVLZUDLZUPFH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CC(=C1)C(=O)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















